Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-
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Overview
Description
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, also known as Tris(trimethylsilyl)silane, is an organosilicon compound. It is widely used in organic synthesis due to its unique properties as a radical reducing agent. The compound has a molecular formula of C9H28Si4 and a molecular weight of 248.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, can be synthesized through the reaction of trimethylsilyl chloride with lithium in the presence of a catalyst. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
On an industrial scale, the production of Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes distillation and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in reactions with Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, include transition metals and main group elements. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include reduced organic compounds and hydrosilylated products, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, exerts its effects involves the generation of silicon-centered radicals. These radicals can participate in various chemical reactions, including reduction and hydrosilylation. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Similar Compounds
Trisilane, 1,1,1,3,3,3-hexamethyl-2-trimethylsilyl-: Another organosilicon compound with similar reducing properties.
Tetrakis(trimethylsilyl)silane: Known for its use in hydrosilylation reactions.
Tris(trimethylsilyl)silanol: Utilized in trifluoromethylation reactions.
Uniqueness
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, is unique due to its high reactivity and versatility in various chemical reactions. Its ability to generate silicon-centered radicals makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
18549-83-2 |
---|---|
Molecular Formula |
C18H28Si3 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
diphenyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C18H28Si3/c1-19(2,3)21(20(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI Key |
JJJKROZNVLOJHB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
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